2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
Description
Properties
IUPAC Name |
2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5S2/c1-19-9-4-3-8(5-10(9)20-2)6-11-13(18)15(7-12(16)17)14(21)22-11/h3-6H,7H2,1-2H3,(H,16,17)/b11-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRODMNNSVWBMBR-WDZFZDKYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of L-Cysteine with Carbonyl Derivatives
A widely reported method involves reacting L-cysteine with substituted benzaldehydes under acidic conditions. For example, (2 RS,4 R)-2-arylthiazolidine-4-carboxylic acids are formed by cyclizing L-cysteine with benzaldehydes in ethanol/water mixtures. While this method typically yields thiazolidine-4-carboxylic acids, oxidation or subsequent modifications can introduce the 4-oxo group required for the target compound.
Thia-Michael Addition for Ring Functionalization
Stepwise Preparation of the Target Compound
Synthesis of 3,4-Dimethoxybenzaldehyde Intermediate
The methylidene group in the target compound originates from 3,4-dimethoxybenzaldehyde. This aldehyde is commercially available but can also be synthesized via methoxylation of vanillin (4-hydroxy-3-methoxybenzaldehyde) using methyl iodide and potassium carbonate.
Knoevenagel Condensation for Methylidene Incorporation
Knoevenagel condensation between thiazolidine-2,4-dione and 3,4-dimethoxybenzaldehyde forms the Z-configured methylidene bridge. Deep eutectic solvents (DES), such as choline chloride/N-methylurea, serve as dual solvents/catalysts, achieving yields up to 90.9% for analogous compounds.
Representative Procedure :
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Combine thiazolidine-2,4-dione (2 mmol) and 3,4-dimethoxybenzaldehyde (2 mmol) in DES (5 mL).
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Stir at 80°C for 6–8 hours.
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Quench with ice water, filter, and recrystallize from ethanol.
Sulfur Incorporation via Thiosemicarbazide Intermediates
The 2-sulfanylidene group is introduced using thiosemicarbazide. For example, reacting 4-hydroxy-3,5-dimethoxybenzaldehyde with thiosemicarbazide in glacial acetic acid yields a hydrazinylidene intermediate, which undergoes sulfur retention during cyclization.
Acetic Acid Side-Chain Attachment
EDCI/HOBt-mediated coupling attaches the acetic acid moiety to the thiazolidinone nitrogen. In a similar synthesis, Boc-protected thiazolidine-4-carboxylic acids were reacted with amines using EDCI/HOBt to form amides. Adapting this, the acetic acid group is introduced via:
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Esterification of thiazolidinone with bromoacetic acid.
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Hydrolysis of the ester under basic conditions (e.g., NaOH/EtOH).
Optimization Strategies and Green Chemistry
Solvent and Catalyst Systems
Deep eutectic solvents reduce environmental impact while maintaining high efficiency. Recyclability experiments show DES can be reused five times with <5% yield drop.
Temperature and Time Dependence
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione.
Substitution: The benzylidene group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine-2-thione.
Substitution: Brominated or nitrated derivatives of the benzylidene group.
Scientific Research Applications
2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The biological and physicochemical properties of rhodanine derivatives are heavily influenced by substituents on the benzylidene ring. Below is a comparative analysis of key analogs:
Notes:
- Pyridinylmethylidene : Despite lower log P (1.9), this analog exhibits potent antifungal activity, suggesting target-specific interactions beyond lipophilicity .
- 4-Chlorophenyl: The electron-withdrawing Cl group increases log P (3.0) and confers antiparasitic activity, likely via thiazolidinone ring interactions with T. gondii enzymes .
Physicochemical Properties
- Thermal Stability : Higher melting points (e.g., 277–280°C for 4-benzyloxy-3-methoxy analog ) correlate with rigid aromatic substituents.
Biological Activity
The compound 2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid is a member of the thiazolidinone class of compounds, which have garnered attention for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.
Structure
The compound features a complex structure characterized by a thiazolidinone ring, a dimethoxyphenyl moiety, and a sulfanylidene group. Its IUPAC name is N-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-nitrobenzamide.
Molecular Formula
The molecular formula is , with a molecular weight of approximately 351.44 g/mol.
Antimicrobial Activity
Research has indicated that compounds in the thiazolidinone class exhibit significant antimicrobial properties. The specific compound under study has been investigated for its efficacy against various bacterial strains and fungi.
Case Studies
- Study on Antibacterial Activity : A study showed that derivatives of thiazolidinones demonstrated effectiveness against Escherichia coli and Staphylococcus aureus, with some compounds exhibiting activity comparable to standard antibiotics like ampicillin .
- Antifungal Activity : Another investigation highlighted that certain thiazolidinone derivatives were effective against Candida albicans, suggesting potential applications in treating fungal infections .
Anti-inflammatory Properties
Thiazolidinones have also been explored for their anti-inflammatory effects. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
Research Findings
In vitro studies have demonstrated that thiazolidinone derivatives can significantly reduce the levels of inflammatory markers in cell cultures, indicating their potential as therapeutic agents in inflammatory diseases .
Anticancer Activity
Emerging data suggest that this compound may possess anticancer properties. The mechanism of action likely involves the induction of apoptosis in cancer cells and inhibition of cell proliferation pathways.
Notable Studies
- Cell Proliferation Inhibition : In vitro assays have shown that certain thiazolidinone derivatives inhibit the growth of various cancer cell lines, including breast and prostate cancer cells .
- Mechanistic Insights : Research indicates that these compounds may interfere with key signaling pathways involved in cancer progression, such as the PI3K/Akt pathway.
The biological activities of this compound are attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial survival or cancer cell metabolism.
- Cytokine Modulation : It potentially modulates the expression of cytokines involved in inflammatory responses.
Table 1: Biological Activities of Thiazolidinone Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
